N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide
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Description
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide, also known as DMET, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMET is a thiazole derivative that has been shown to exhibit antitumor, antiviral, and antimicrobial activities.
Scientific Research Applications
Anticancer Properties
Thiazole derivatives, including those structurally related to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide, have been extensively studied for their anticancer properties. For instance, the design, synthesis, and evaluation of N-substituted thiazolyl benzamide derivatives have demonstrated significant anticancer activities across various cancer cell lines. These compounds were synthesized through a series of chemical reactions and evaluated against breast, lung, colon, and ovarian cancer cell lines, showing moderate to excellent anticancer activity compared to reference drugs (Ravinaik et al., 2021). Another study involved microwave-assisted synthesis of thiadiazole and benzamide hybrids, which were evaluated for their anticancer potential, revealing several compounds with promising GI50 values comparable to standard drugs (Tiwari et al., 2017).
Antimicrobial and Antibacterial Activities
Thiazole derivatives have also been investigated for their antimicrobial and antibacterial efficacy. Research on N-(4-substituted-thiazolyl) benzamide derivatives demonstrated potent antibacterial activity, particularly against Gram-positive and Gram-negative bacterial strains. This suggests that modifications to the thiazole and benzamide portions of molecules can significantly influence their biological activity, potentially including compounds similar to N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide (Chawla, 2016).
Gelation Properties
In materials science, certain N-(thiazol-2-yl) benzamide derivatives have been identified as effective supramolecular gelators. These compounds can form stable gels with specific solvents, indicating their potential use in the formulation of novel materials with unique properties such as responsiveness to stimuli or self-healing capabilities (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-4-26-15-8-5-13(6-9-15)19(23)22-20-21-17(12-27-20)16-11-14(24-2)7-10-18(16)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYDUCSGQXOWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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